molecular formula C17H18O2 B11938128 3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol

3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol

Cat. No.: B11938128
M. Wt: 254.32 g/mol
InChI Key: IVVVHAMSSLGCCI-BQYQJAHWSA-N
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Description

3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol is an organic compound characterized by its phenoxy and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by hydrolysis of the formed epoxide . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol is unique due to its phenylethenyl group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and industrial properties.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol

InChI

InChI=1S/C17H18O2/c18-13-4-14-19-17-11-9-16(10-12-17)8-7-15-5-2-1-3-6-15/h1-3,5-12,18H,4,13-14H2/b8-7+

InChI Key

IVVVHAMSSLGCCI-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCO

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCO

Origin of Product

United States

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